2-Chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione
Overview
Description
2-Chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione is a synthetic organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a chloro group at the second position, a furan-2-ylmethylamino group at the third position, and a naphthalene-1,4-dione core structure. Naphthoquinones are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione typically involves the following steps :
Starting Materials: The synthesis begins with 2,3-dichloro-1,4-naphthoquinone and furan-2-ylmethanamine.
Reaction Conditions: The reaction is carried out in an anhydrous environment at 0°C. The starting materials are mixed with sodium bicarbonate in a double-mouth flask, and anhydrous methanol is used as the solvent.
Reaction Monitoring: The reaction progress is monitored using thin-layer chromatography (TLC) with a developing phase of petroleum ether and acetic ether.
Product Isolation: After 24 hours, the reaction mixture is concentrated using a rotary evaporator, and the crude solid is dissolved in a methanol-tetrahydrofuran mixture. The product is obtained as red crystals upon volatilization at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The naphthoquinone core can undergo redox reactions, leading to the formation of hydroquinone derivatives.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Condensation Reactions: Aldehydes and ketones in the presence of acid or base catalysts are used for condensation reactions.
Major Products Formed
Substitution Products: Various substituted naphthoquinones.
Redox Products: Hydroquinone derivatives.
Condensation Products: Schiff bases and related compounds.
Scientific Research Applications
2-Chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione has several scientific research applications :
Antimicrobial and Antifungal Agents: This compound has shown high antifungal activity against Candida albicans and Aspergillus niger.
Anticancer Research: Naphthoquinone derivatives are being studied for their potential anticancer properties.
Biological Studies: Used in studies to understand the mechanism of action of naphthoquinones and their derivatives.
Chemical Synthesis: Employed as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione involves several molecular targets and pathways :
Redox Cycling: The naphthoquinone core can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components.
Enzyme Inhibition: This compound can inhibit various enzymes, including those involved in cellular respiration and DNA synthesis.
DNA Intercalation: The planar structure of the naphthoquinone core allows it to intercalate into DNA, disrupting its function.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-[(thiophen-2-ylmethyl)amino]naphthalene-1,4-dione: Similar structure with a thiophene ring instead of a furan ring.
2-Chloro-3-[(pyridin-2-ylmethyl)amino]naphthalene-1,4-dione: Contains a pyridine ring instead of a furan ring.
2-Chloro-3-[(benzylamino)]naphthalene-1,4-dione: Contains a benzyl group instead of a furan ring.
Uniqueness
The presence of the furan ring contributes to its distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
2-chloro-3-(furan-2-ylmethylamino)naphthalene-1,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c16-12-13(17-8-9-4-3-7-20-9)15(19)11-6-2-1-5-10(11)14(12)18/h1-7,17H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQAZTJPZNRJDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10286353 | |
Record name | MLS002608685 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10286353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22359-44-0 | |
Record name | MLS002608685 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45029 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS002608685 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10286353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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